
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O4. It is characterized by the presence of two hydroxyl groups and two ether linkages. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
The synthesis of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of butane-1,4-diol with ethyl vinyl ether under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for such reductions.
Substitution: The ether linkages can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes.
科学的研究の応用
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups. It serves as a model substrate for investigating enzyme specificity and activity.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the formulation of coatings, adhesives, and other industrial products.
作用機序
The mechanism by which (2R)-2-(1-ethoxyethoxy)butane-1,4-diol exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl and ether groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
類似化合物との比較
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be compared with other similar compounds, such as:
Butane-1,4-diol: Lacks the ether linkages present in this compound, resulting in different chemical properties and reactivity.
Ethylene glycol: Contains two hydroxyl groups but lacks the extended carbon chain and ether linkages of this compound.
Diethylene glycol: Contains ether linkages but has a different carbon chain structure compared to this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which confer distinct chemical and physical properties.
特性
分子式 |
C8H18O4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol |
InChI |
InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m1/s1 |
InChIキー |
SNYNSRJHDYPCHN-BRFYHDHCSA-N |
異性体SMILES |
CCOC(C)O[C@H](CCO)CO |
正規SMILES |
CCOC(C)OC(CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


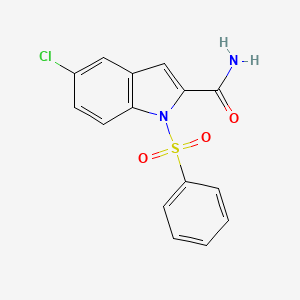
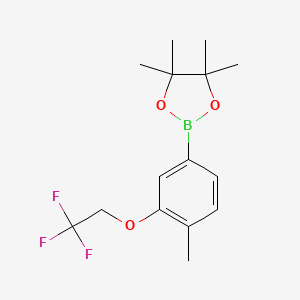
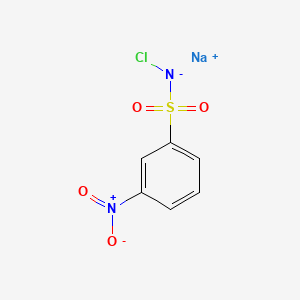
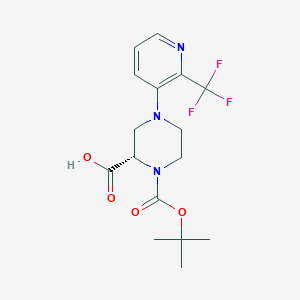

![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
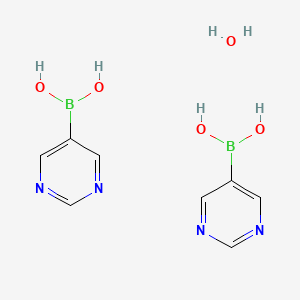

![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
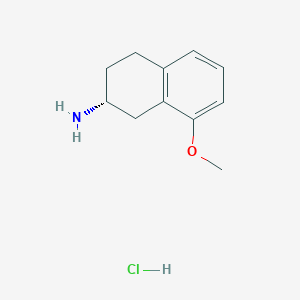
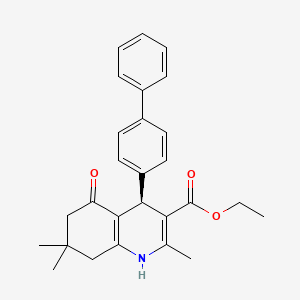
![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
